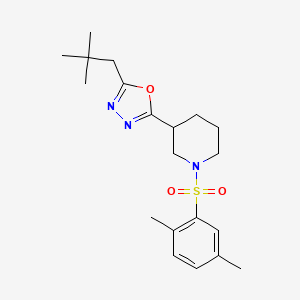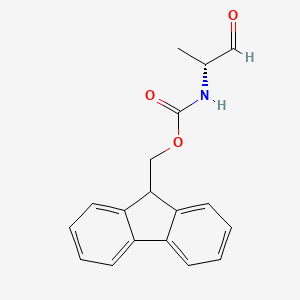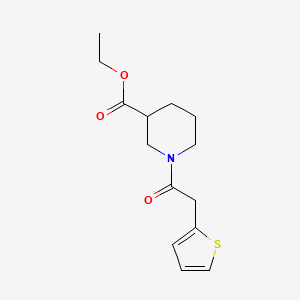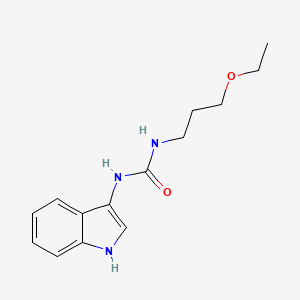
2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole” is a complex organic compound that contains several functional groups and structural features. It includes a 1,3,4-oxadiazole ring, a piperidine ring, a sulfonyl group, and a dimethylphenyl group . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the 1,3,4-oxadiazole ring, the piperidine ring, the sulfonyl group, and the dimethylphenyl group . These groups could contribute to the compound’s physical and chemical properties, as well as its potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its various functional groups. The 1,3,4-oxadiazole ring, for example, is known to participate in a variety of chemical reactions . The piperidine ring and the sulfonyl group could also influence the compound’s reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,3,4-oxadiazole ring could contribute to its stability and reactivity . The compound’s solubility, melting point, and other properties would also be influenced by its various functional groups .
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- Research has shown that 1,3,4-Oxadiazole-bearing compounds, including derivatives similar to the chemical structure , are synthesized through a series of steps involving different organic acids, esters, hydrazides, and thiols. These compounds are characterized using modern spectroscopic techniques to elucidate their structures (Khalid et al., 2016).
Biological Evaluation
- The synthesized 1,3,4-oxadiazole derivatives have been evaluated for their biological activities. For instance, they have been screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to find ligand-BChE binding affinity. This indicates their potential in therapeutic applications targeting enzymes related to neurodegenerative diseases (Khalid et al., 2016).
- Another study focused on the antibacterial potentials of acetamide derivatives bearing 1,3,4-oxadiazole and azinane heterocyclic cores. These compounds exhibited moderate inhibitory activity against various bacterial strains, suggesting their potential as antibacterial agents (Iqbal et al., 2017).
Antimicrobial Activity
- A series of new sulfone compounds containing the 1,3,4-oxadiazole moiety, designed and synthesized, displayed promising in vitro antibacterial bioactivities against tobacco bacterial wilt. This highlights the potential of these derivatives in developing bactericides for agricultural applications (Xu et al., 2012).
Enzyme Inhibition and Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The study indicates that certain derivatives exhibit strong anticancer activities, providing a basis for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Propriétés
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-14-8-9-15(2)17(11-14)27(24,25)23-10-6-7-16(13-23)19-22-21-18(26-19)12-20(3,4)5/h8-9,11,16H,6-7,10,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSQGHHGVHLENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2672121.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2672125.png)




![N-[(2-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2672134.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2672136.png)
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride](/img/structure/B2672137.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)
